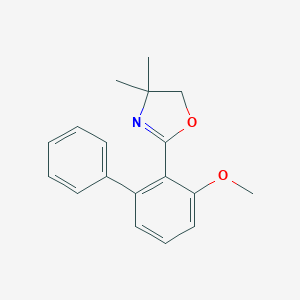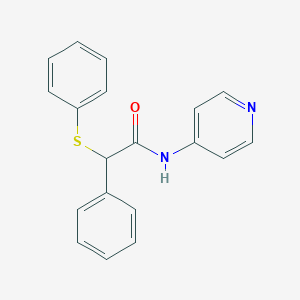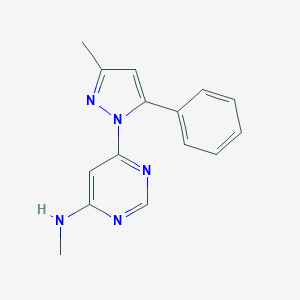![molecular formula C19H19N5OS B258884 {[5-[(4-methoxyanilino)methyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetonitrile](/img/structure/B258884.png)
{[5-[(4-methoxyanilino)methyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{[5-[(4-methoxyanilino)methyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of {[5-[(4-methoxyanilino)methyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetonitrile is not fully understood. However, studies have suggested that the compound may inhibit the growth of bacteria and fungi by disrupting their cell membranes. It may also inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
Studies have shown that {[5-[(4-methoxyanilino)methyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetonitrile has low toxicity and does not cause significant physiological effects in animals. However, further studies are needed to determine its long-term effects on human health.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of {[5-[(4-methoxyanilino)methyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetonitrile for lab experiments is its potential as a versatile reagent in various fields. However, the compound has limited solubility in water, which may limit its use in certain applications.
Zukünftige Richtungen
For research on {[5-[(4-methoxyanilino)methyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetonitrile include further studies on its mechanism of action, toxicity, and potential applications in medicinal chemistry, material science, and analytical chemistry. Researchers may also explore the synthesis of analogs of the compound to improve its solubility and efficacy.
Synthesemethoden
The synthesis of {[5-[(4-methoxyanilino)methyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetonitrile involves the reaction of 4-methoxybenzylamine, 4-methylphenylhydrazine, and 5-(bromomethyl)-1,2,4-triazole-3-thiol in the presence of potassium carbonate and acetonitrile. The reaction mixture is heated at reflux for several hours, and the resulting product is purified through column chromatography.
Wissenschaftliche Forschungsanwendungen
Research on {[5-[(4-methoxyanilino)methyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetonitrile has focused on its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. The compound has been studied for its antibacterial, antifungal, and anticancer properties. It has also been used as a ligand in coordination chemistry and as a reagent in analytical chemistry.
Eigenschaften
Produktname |
{[5-[(4-methoxyanilino)methyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetonitrile |
|---|---|
Molekularformel |
C19H19N5OS |
Molekulargewicht |
365.5 g/mol |
IUPAC-Name |
2-[[5-[(4-methoxyanilino)methyl]-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetonitrile |
InChI |
InChI=1S/C19H19N5OS/c1-14-3-7-16(8-4-14)24-18(22-23-19(24)26-12-11-20)13-21-15-5-9-17(25-2)10-6-15/h3-10,21H,12-13H2,1-2H3 |
InChI-Schlüssel |
AWWFAHKOKXCOLE-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC#N)CNC3=CC=C(C=C3)OC |
Kanonische SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC#N)CNC3=CC=C(C=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-[(2,4-dichlorophenyl)methyl]-4-hydroxy-2-phenacylsulfanyl-1H-pyrimidin-6-one](/img/structure/B258813.png)
![4-[2-(1-hydroxycyclohexyl)ethynyl]-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B258817.png)





![1-[4-[6-(3-Methyl-5-phenylpyrazol-1-yl)pyrimidin-4-yl]oxyphenyl]ethanone](/img/structure/B258835.png)




![7-Benzyl-2-(ethylsulfanyl)-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B258843.png)